2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone
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Overview
Description
2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone is an organic compound that features a thiophene ring and a piperidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1-(2-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Thiophen-2-yl)-1-(2-chloropiperidin-1-yl)ethanone: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs.
Properties
IUPAC Name |
2-thiophen-2-yl-1-[2-(trifluoromethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c13-12(14,15)10-5-1-2-6-16(10)11(17)8-9-4-3-7-18-9/h3-4,7,10H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMDYQKVQEQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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